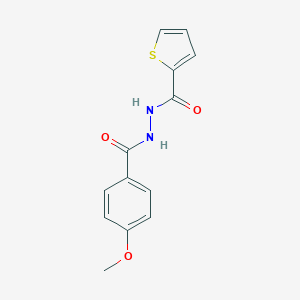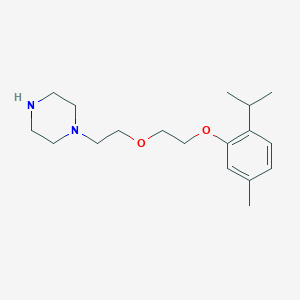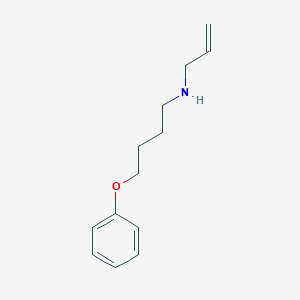
4-METHOXY-N'-(THIOPHENE-2-CARBONYL)BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a methoxybenzoyl group attached to a thiophenecarbohydrazide moiety, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 2-thiophenecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, leading to cell lysis. In cancer research, it is believed to interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the thiophenecarbohydrazide moiety.
4-methoxybenzoyl chloride: A precursor in the synthesis of N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide.
N-(4-methoxybenzoyl)-L-cysteine: Another compound with a methoxybenzoyl group, used for its antibiofilm activity.
Uniqueness
N’-(4-methoxybenzoyl)-2-thiophenecarbohydrazide is unique due to its combination of a methoxybenzoyl group and a thiophenecarbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H12N2O3S |
|---|---|
Molekulargewicht |
276.31g/mol |
IUPAC-Name |
N'-(4-methoxybenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O3S/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
JVXFQHZRELYCMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)
![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)
![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)
![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)
![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)
![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)
![N-allyl-N-[4-(2-isopropylphenoxy)butyl]amine](/img/structure/B397031.png)
![N-allyl-N-[3-(2-tert-butylphenoxy)propyl]amine](/img/structure/B397032.png)

![N-allyl-N-[4-(4-chlorophenoxy)butyl]amine](/img/structure/B397035.png)
![N-allyl-N-[4-(3-methoxyphenoxy)butyl]amine](/img/structure/B397037.png)
![N-allyl-N-[4-(2,5-dichlorophenoxy)butyl]amine](/img/structure/B397038.png)
